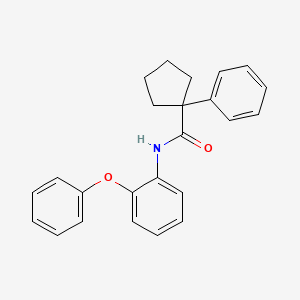

N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 2-phenoxyphenyl substituent on the amide nitrogen. The phenoxy group introduces steric bulk and moderate lipophilicity, which may influence bioavailability and target engagement .

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-23(24(17-9-10-18-24)19-11-3-1-4-12-19)25-21-15-7-8-16-22(21)27-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHWAHJRMHJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Substitution with 2-Phenoxyphenyl Group: The final step involves the substitution of the carboxamide group with a 2-phenoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound’s unique structural features make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Ring Modifications: The cyclopentane ring in the target compound provides conformational rigidity compared to cyclopropane derivatives (e.g., 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide) . Larger rings may enhance binding affinity but reduce metabolic stability.

- Hydroxyl vs. Phenoxy: The 4-hydroxyphenyl analog (XlogP ~2.8) has a hydrogen-bond donor, improving solubility but limiting blood-brain barrier penetration compared to the phenoxy group in the target compound .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity and Permeability : The benzodioxol-substituted analog (XlogP 3.9) demonstrates high membrane permeability, making it suitable for central nervous system targets, whereas the hydroxylated variant may favor peripheral action .

- Metabolic Stability : Halogenated analogs (e.g., dichlorophenyl) resist oxidative metabolism but may pose toxicity risks due to bioaccumulation .

- Synthetic Accessibility : The cyclopentane core is synthesized via cyclization strategies, while cyclopropane derivatives require specialized reagents (e.g., DCC in ) .

Biological Activity

N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopentane Ring : This is achieved through cyclization reactions with appropriate precursors.

- Introduction of the Phenyl Group : A Friedel-Crafts alkylation reaction is used to introduce the phenyl group.

- Formation of the Carboxamide Group : This can be accomplished via an amidation reaction between a carboxylic acid derivative and an amine.

- Substitution with 2-Phenoxyphenyl Group : The final step involves nucleophilic substitution to attach the 2-phenoxyphenyl group to the carboxamide.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its action .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effective inhibition on the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxicity at certain concentrations .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| N-(2-phenoxyphenyl)-... | U937 | 10.5 | Inhibition of growth |

| Similar derivatives | B16F10 | 5.0 | Cytotoxicity absent |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against tyrosinase, which is a target for skin-related disorders and pigmentation issues. The structure–activity relationship (SAR) studies indicate that modifications on the phenolic structure can enhance inhibitory potency against tyrosinase .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| N-(2-phenoxyphenyl)-... | 14.33 | Moderate inhibition |

| Derivative A | 0.51 | High inhibition |

| Derivative B | >200 | No significant inhibition |

Pharmacological Applications

This compound is being explored for its potential use in various therapeutic areas:

- Anticancer Therapy : Due to its ability to inhibit cancer cell proliferation.

- Skin Disorders : As a tyrosinase inhibitor, it may be beneficial for conditions like hyperpigmentation.

Case Study 1: Anticancer Efficacy

In a controlled study involving human leukemia cells, this compound was administered at varying concentrations over 72 hours. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and tyrosinase demonstrated that specific structural modifications could significantly enhance its inhibitory effects, indicating a promising pathway for developing new dermatological treatments.

Q & A

Basic: What are the established methods for synthesizing and characterizing N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide?

Answer:

Synthesis typically involves coupling reactions between cyclopentane-carboxamide precursors and 2-phenoxyphenylamine derivatives. Microwave-assisted methods using reagents like PCl₃ in chlorobenzene can improve reaction efficiency . Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR): For verifying substituent positions and stereochemistry.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, ensuring accurate bond-length and angle measurements .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and purity, as demonstrated in antitumor compound studies .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve the cyclopentane ring conformation and substituent orientation. For example, coupling constants in cyclopropane analogs help confirm stereochemistry .

- X-ray Diffraction: SHELX software (e.g., SHELXL) refines crystallographic data, crucial for resolving ambiguities in aromatic stacking or hydrogen-bonding networks .

- NIST Chemistry WebBook: Provides reference IR and UV-Vis spectra for cross-verification .

Advanced: How can researchers address discrepancies in biological activity data across assays?

Answer:

Contradictions may arise from assay sensitivity (e.g., MTT vs. SRB assays) or cell-line variability. Methodological solutions include:

- Triangulation: Combine multiple assays (e.g., apoptosis markers, cell-cycle analysis) to cross-validate results .

- Dose-Response Studies: Establish IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Replicate Experiments: Use independent batches of the compound to rule out synthesis-related impurities .

Advanced: What computational strategies are effective for target identification and binding mode analysis?

Answer:

- Molecular Docking: Tools like AutoDock Vina leverage crystallographic data (e.g., from SHELX-refined structures) to predict interactions with biological targets, such as enzymes or receptors .

- Molecular Dynamics Simulations: Analyze ligand stability in binding pockets using software like GROMACS, informed by NMR-derived conformational data .

- QSAR Modeling: Correlate substituent modifications (e.g., phenoxy vs. methoxy groups) with activity trends observed in analogs .

Advanced: How should researchers resolve contradictions in solubility or stability data?

Answer:

- Multi-Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage conditions.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition thresholds .

- Forced Degradation Studies: Expose the compound to heat, light, or humidity, followed by HPLC to monitor stability .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation: Synthesize analogs with modified phenyl or phenoxy groups (e.g., nitro, fluoro substituents) to evaluate electronic effects on activity .

- Biological Testing: Use standardized assays (e.g., kinase inhibition, cytotoxicity) to quantify activity changes.

- Statistical Analysis: Apply multivariate regression to link structural descriptors (e.g., logP, H-bond donors) with biological outcomes .

Advanced: How is purity validated to meet pharmacopeial standards?

Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns and UV detection, referencing European Pharmacopoeia protocols .

- Elemental Analysis: Confirm C, H, N, O content within ±0.4% of theoretical values .

- Chiral Purity Assessment: Use chiral columns or circular dichroism for enantiomerically pure batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.